(2S)-2-amino-3-(1H-indol-4-yl)propanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-2-1-3-10-8(7)4-5-13-10/h1-5,9,13H,6,12H2,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEIRMIVNPCUSR-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C=CNC2=C1)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2s 2 Amino 3 1h Indol 4 Yl Propanoic Acid and Its Analogs
Chemo- and Enantioselective Synthetic Routes
Palladium-Catalyzed C-H Functionalization Strategies
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct and regioselective modification of the indole (B1671886) core of tryptophan and its derivatives. These methods offer an atom-economical approach to introduce functionality at specific positions, including the traditionally less reactive C4-position.
A pioneering approach for the direct olefination at the C4-position of tryptophan derivatives has been developed using a palladium-catalyzed C-H activation strategy. This method allows for the synthesis of 4-substituted tryptophans, which are precursors to various hemiterpenoid indole alkaloids. The reaction proceeds under mild conditions and demonstrates a broad tolerance to different functional groups. A key aspect of this strategy is the use of a directing group on the amino acid's nitrogen to guide the palladium catalyst to the C4-position of the indole ring. For instance, a triflyl (Tf) protecting group on the α-amino group and a bulky triisopropylsilyl (TIPS) group on the indole nitrogen have been shown to effectively direct the olefination to the desired position.
| Catalyst | Directing Group | Indole N-Protection | Olefin | Yield (%) |
| Pd(OAc)₂ | Tf | TIPS | Methyl acrylate | Good |
| Pd(OAc)₂ | Boc | TIPS | Methyl acrylate | Low |
| Pd(OAc)₂ | CF₃CO | TIPS | Methyl acrylate | Low |
This table presents a summary of findings on the impact of different directing groups on the yield of C4-olefination of tryptophan derivatives.
An efficient and regioselective palladium(II)-catalyzed C4-acetoxylation of tryptophan and tryptophan-containing peptides has been established. This transformation directly constructs a C-O bond at the C4-position of the indole ring and exhibits good functional group tolerance rsc.orgepa.gov. The resulting 4-acetoxy tryptophan derivatives can be readily converted to the corresponding 4-hydroxy compounds. This methodology provides a novel route to 4-substituted tryptophan derivatives and a valuable tool for the modification of peptides. The reaction is typically carried out using Pd(OAc)₂ as the catalyst in the presence of an oxidant and an acetate source. The choice of solvent and catalyst loading are critical for achieving high yields rsc.org.
| Substrate | Catalyst | Oxidant | Additive | Solvent | Yield (%) |
| N-Ac-Trp-OMe | Pd(OAc)₂ (15 mol%) | PhI(OAc)₂ | NaOAc | DCE | 80 rsc.org |
| N-Ac-Trp-OH | Pd(OAc)₂ (10 mol%) | PhI(OAc)₂ | NaOAc | DCE | 34 rsc.org |
| N-Ac-Trp-Gly-OMe | Pd(OAc)₂ (15 mol%) | PhI(OAc)₂ | NaOAc | DCE | 71 rsc.org |
| N-Ac-Trp-Phe-OMe | Pd(OAc)₂ (15 mol%) | PhI(OAc)₂ | NaOAc | DCE | 65 rsc.org |
This table showcases the yields of direct C4-acetoxylation on various tryptophan-containing substrates.
The strategic use of directing groups is fundamental to achieving regioselectivity in the C-H functionalization of the indole core. For C4-functionalization, the directing group, typically attached to the α-amino group of the tryptophan backbone, coordinates to the palladium catalyst and positions it in proximity to the C4-H bond. This directed approach overcomes the intrinsic reactivity of other positions on the indole ring. The triflyl (Tf) group has been identified as a particularly effective directing group for C4-olefination. Furthermore, protecting the indole nitrogen with a bulky group, such as triisopropylsilyl (TIPS), can enhance the selectivity for the C4-position by sterically hindering other potential reaction sites. These directed C-H activation strategies have significantly advanced the ability to synthesize complex, 4-substituted indole-containing molecules.
Reductive Amination Approaches for 4-Substituted Tryptophan Derivatives
Reductive amination represents a versatile and widely used method for the formation of C-N bonds. In the context of synthesizing 4-substituted tryptophan derivatives, this approach typically involves the reaction of a 4-formylindole derivative with an ammonia source and a reducing agent. This method allows for the introduction of the amino acid side chain onto a pre-functionalized indole core.
A plausible synthetic route would begin with the Vilsmeier-Haack formylation of a suitable indole precursor to introduce a formyl group at the C3-position, followed by functionalization at the C4-position. The resulting 4-substituted-indole-3-carbaldehyde can then be converted to the corresponding α-ketoacid or α-azido ester. Subsequent reductive amination of the α-ketoacid or reduction of the α-azido ester would furnish the desired 4-substituted tryptophan. While direct reductive amination of a 4-substituted indole-3-pyruvic acid is a viable strategy, specific examples for the synthesis of (2S)-2-amino-3-(1H-indol-4-yl)propanoic acid using this method are not extensively detailed in the literature, which tends to focus on enzymatic and cross-coupling approaches for this particular substitution pattern. However, the general principles of reductive amination are well-established and offer a logical synthetic pathway.
Strategies for Chiral Control and Asymmetric Synthesis of this compound
Achieving the desired (2S)-stereochemistry is paramount in the synthesis of this amino acid. Several strategies have been developed to control the chirality at the α-carbon.
One effective method is the use of chiral auxiliaries. For instance, a facile route for the synthesis of enantiomerically pure (S)-tryptophan analogues has been established using a chiral auxiliary-facilitated Strecker amino acid synthesis rsc.org. This strategy employs inexpensive and readily available chiral auxiliaries like (S)-methylbenzylamine. The synthesis begins with the formylation of the indole, followed by a Wittig reaction to generate the corresponding 2-(indol-3-yl)acetaldehyde. The subsequent Strecker reaction with the chiral amine, followed by hydrolysis, affords the desired (S)-amino acid rsc.org.
Enzymatic synthesis offers another powerful approach for obtaining enantiopure tryptophan analogues. The enzyme tryptophan synthase, particularly its β-subunit (TrpB), can catalyze the formation of tryptophan derivatives from serine and the corresponding indole analogue acs.org. By engineering the TrpB enzyme, its substrate scope has been expanded to accept indoles with substitutions at the 4-, 5-, 6-, and 7-positions, providing the enantiopure (S)-amino acids in good yields acs.org. This biocatalytic method is attractive due to its high stereoselectivity and environmentally benign reaction conditions.
| Indole Substrate | Enzyme Variant | Yield (%) |
| 4-Nitroindole | Engineered TrpB | 73 acs.org |
| 4-Fluoroindole | Engineered TrpB | Excellent acs.org |
| 4-Bromoindole | Engineered TrpB | Modest acs.org |
| 4-Cyanoindole (B94445) | Engineered TrpB | Modest acs.org |
This table illustrates the yields of enantiopure 4-substituted tryptophan analogues synthesized using engineered tryptophan synthase (TrpB).
Furthermore, asymmetric catalysis provides another avenue for chiral control. For example, a tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction between indoles and methyl 2-acetamidoacrylate, catalyzed by a chiral BINOL-derived phosphoric acid, can furnish tryptophan derivatives with high enantioselectivity acs.org. These diverse strategies provide a robust toolbox for the asymmetric synthesis of this compound and its analogues.
Stereoselective Alkylation and Arylation Reactions on the Indole Moiety
The indole ring is a privileged structure in medicinal chemistry, and its selective functionalization is crucial for developing new therapeutic agents. While the C3 position of indole is the most nucleophilic and reactive towards electrophiles, methods have been developed to achieve substitution at other positions, including the benzene portion of the ring. wikipedia.org
Alkylation: Stereoselective alkylation of the indole moiety in derivatives of 4-indolylalanine can be challenging due to the inherent reactivity of other positions (N1 and C3). However, directed C-H functionalization strategies and the use of specific catalysts can achieve regioselectivity. For instance, N-heterocyclic carbene (NHC) catalysis has been successfully employed for the regio- and enantioselective C7-alkylation of 4-aminoindoles with α-bromoenals. chemistryviews.org This method provides access to C7-functionalized indoles in moderate to good yields and with high enantioselectivity. chemistryviews.org While this example is on a 4-aminoindole, the principles can be extended to suitably protected 4-indolylalanine derivatives.
Copper hydride (CuH) catalysis offers another approach, enabling a ligand-controlled regiodivergent synthesis of N- and C3-alkylated chiral indoles. nih.gov By selecting the appropriate ligand, it is possible to steer the alkylation to either the nitrogen or the C3 carbon, although achieving selectivity at the C4- or other benzo-positions typically requires a directing group strategy. nih.govmdpi.com
Arylation: Direct C-H arylation has emerged as a powerful tool for modifying the indole core. Palladium catalysis is often used to achieve C4-arylation of indoles, employing a directing group at the C3 position to guide the catalyst to the desired C4-H bond. nih.gov This methodology allows for the efficient and mild introduction of various aryl groups at the C4 position. nih.gov Similarly, rhodium-catalyzed C-H arylation with arylsilanes has been developed, offering another route to functionalized indoles. researchgate.net
Copper-catalyzed enantioselective arylation has been used to construct C(3)-aryl pyrroloindolines from tryptophan derivatives. princeton.edu This type of arylation-cyclization cascade demonstrates the potential for creating complex heterocyclic systems based on the indole scaffold. princeton.edu The choice of catalyst system, including the metal, ligand, and directing group, is critical for controlling the regioselectivity and stereoselectivity of these transformations.
| Reaction Type | Catalyst/Method | Position | Key Features |
| C7-Alkylation | N-Heterocyclic Carbene (NHC) | C7 | Regio- and enantioselective; demonstrated on 4-aminoindoles. chemistryviews.org |
| C4-Arylation | Palladium (Pd) Catalysis with Directing Group | C4 | Efficient and mild conditions; tolerates various functional groups. nih.gov |
| N/C3-Alkylation | Copper Hydride (CuH) Catalysis | N1, C3 | Ligand-controlled regiodivergence. nih.gov |
| C-H Arylation | Rhodium (Rh) Catalysis | C2 | Uses arylsilanes as the aryl source. researchgate.net |
Total Synthesis Approaches to Complex Natural Products Incorporating the 4-Indolylalanine Moiety
The this compound moiety is a structural component of several complex natural products, particularly alkaloids. The total synthesis of these molecules often requires innovative strategies to construct the substituted indole core and control the stereochemistry of the amino acid portion. The Fischer indole synthesis is a classic and versatile method frequently applied in the synthesis of indole-containing natural products. rsc.org
A notable example is the synthesis of indole-tetramic acid alkaloids like griseofamine B. The total synthesis of this natural product and its stereoisomers was achieved starting from 4-bromo tryptophan methyl ester hydrochloride. nih.gov This starting material serves as a close surrogate for 4-indolylalanine, with the bromine atom providing a handle for further synthetic manipulations. The synthesis involved a Heck–Mizoroki reaction for side-chain introduction, followed by a palladium-catalyzed cyclization to form the characteristic spirocyclic core. nih.gov
The synthesis of the architecturally complex pyrrole-imidazole marine alkaloids, such as (±)-dibromophakellin, also provides insights into strategies that can be applied to indole analogs. nih.gov Syntheses of indole analogues of these natural products have been accomplished, demonstrating the adaptability of the synthetic routes. These syntheses often involve the coupling of a functionalized indole carboxylic acid with another chiral building block, followed by a series of cyclization and functional group manipulation steps to construct the final polycyclic framework. nih.gov
| Natural Product Class | Key Starting Material/Intermediate | Key Synthetic Steps | Reference |
| Indole-tetramic acid alkaloids (e.g., griseofamine B) | 4-Bromo tryptophan methyl ester | Heck–Mizoroki reaction, Pd-catalyzed cyclization | nih.gov |
| Indole analogues of Phakellin marine alkaloids | Indole-2-carboxylic acid | Amide coupling (EDCI), reduction, oxidation, cyclization | nih.gov |
Derivatization Strategies for Functionalization of the this compound Core
Functionalization of the core structure of this compound is essential for its use in medicinal chemistry and chemical biology, for example, in the creation of peptide probes, modified therapeutics, and for structure-activity relationship (SAR) studies.
Modifications of the Amino and Carboxyl Functional Groups
The amino and carboxyl groups of 4-indolylalanine are readily modified using standard methodologies developed for amino acids and peptides.
Amino Group Modifications: The primary amine can be functionalized through various reactions. Acylation with succinimidyl esters or acid anhydrides is a common method to introduce a wide range of functionalities. nih.gov Reductive alkylation is another technique used to convert the primary amine into a secondary or tertiary amine without altering its charge state. nih.gov These modifications are crucial for preparing bioconjugates, attaching fluorescent tags, or modulating the compound's physicochemical properties. nih.gov
Carboxyl Group Modifications: The carboxylic acid is typically modified through esterification or amide bond formation. Esterification can be used to protect the carboxyl group during subsequent synthetic steps or to create prodrugs. Amide bond formation, using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), allows for the incorporation of 4-indolylalanine into peptide sequences or for the attachment of other amine-containing molecules. nih.gov
| Functional Group | Modification Reaction | Reagents | Purpose |
| Amino Group | Acylation | Succinimidyl esters, Anhydrides | Attachment of functional groups, bioconjugation. nih.gov |
| Amino Group | Reductive Alkylation | Aldehyde/Ketone + Reducing Agent | Formation of secondary/tertiary amines. nih.gov |
| Carboxyl Group | Esterification | Alcohol + Acid Catalyst | Protection, prodrug formation. |
| Carboxyl Group | Amide Bond Formation | Amine + Coupling Reagents (e.g., EDCI) | Peptide synthesis, conjugation. nih.gov |
Indole Ring Modifications and Side Chain Elongation
Indole Ring Modifications: Beyond the alkylation and arylation reactions described in section 2.1.4, the indole ring can undergo other electrophilic substitutions. However, the high reactivity of the C3 position often requires protection of this site and the N1-H before attempting substitutions on the benzene ring. wikipedia.org Once protected, electrophilic aromatic substitution reactions such as halogenation or nitration can be directed to the C5, C6, or C7 positions, although mixtures of isomers are common without a strong directing group.
Side Chain Elongation: Extending the propanoic acid side chain can be achieved through various established organic synthesis methods. For example, the Arndt-Eistert synthesis allows for the one-carbon homologation of a carboxylic acid. This involves converting the carboxyl group to an acid chloride, reaction with diazomethane to form a diazoketone, and subsequent Wolff rearrangement to yield the chain-extended ester. Other methods for chain elongation in microbial systems have also been explored, which could offer future biocatalytic routes to novel amino acids. nih.gov
Preparation of Labeled Analogs for Advanced Research
Isotopically labeled analogs of amino acids are invaluable tools for metabolic studies, protein structure determination, and as tracers in biochemical assays. The synthesis of labeled this compound can be accomplished by introducing isotopes such as ¹⁴C, ¹³C, ²H (D), or ¹⁵N.
A common strategy is to introduce the label into the side chain. For example, a ¹⁴C label can be incorporated into the carboxyl group. The synthesis of L-tryptophan labeled with ¹⁴C at the C1 position of the propanoic acid side chain provides a direct template for this methodology. nih.gov This typically involves using a labeled starting material, such as K¹⁴CN, early in the synthetic sequence that ultimately builds the amino acid side chain. The specific synthetic route would be adapted from established methods for asymmetric amino acid synthesis to ensure the correct stereochemistry is obtained.
| Isotope | Position of Label | Synthetic Precursor Example | Application |
| ¹⁴C | Carboxyl Carbon (C1) | K¹⁴CN | Metabolic tracing, quantitative assays. nih.gov |
| ¹³C / ¹⁵N | Backbone / Side Chain | Labeled glycine, serine, or indole | NMR-based structural biology, metabolic flux analysis. |
| ²H (D) | Various positions | Deuterated solvents or reagents | Mechanistic studies, mass spectrometry internal standards. |
Table of Compounds
Biosynthetic Pathways and Enzymatic Transformations Involving 2s 2 Amino 3 1h Indol 4 Yl Propanoic Acid
Role as an Intermediate in Natural Product Biosynthesis (e.g., Clavine Alkaloids)
(2S)-2-amino-3-(1H-indol-4-yl)propanoic acid, a 4-substituted tryptophan analog, is a foundational element in the biosynthesis of various indole (B1671886) alkaloids. While L-tryptophan is the initial precursor, its functionalization at the C4 position of the indole ring is the committed step in the biosynthesis of ergot and clavine alkaloids. nih.govwikipedia.org The direct intermediate in this pathway is 4-dimethylallyl-L-tryptophan (4-DMAT), a derivative of the title compound. nih.gov
The biosynthesis of clavine alkaloids, a prominent class of ergot alkaloids produced by fungi of the Clavicipitaceae family, commences with the prenylation of L-tryptophan at the C4 position. acs.orgnih.gov This reaction is catalyzed by the enzyme 4-dimethylallyl tryptophan synthase (DMATS). nih.gov The resulting 4-DMAT then undergoes a series of enzymatic modifications, including N-methylation, oxidative cyclizations, and rearrangements, to form the characteristic tetracyclic ergoline (B1233604) ring system of clavine alkaloids. acs.orgnih.govdavidmoore.org.uk
Downstream intermediates derived from 4-DMAT include chanoclavine-I, which is a key branch point in the pathway leading to a wide variety of clavine alkaloids. acs.org The formation of the azepinoindole scaffold found in alkaloids like aurantioclavine also starts from a 4-dimethylallyl-L-tryptophan precursor. acs.org Therefore, the this compound framework is the essential starting point for the construction of these complex and pharmacologically significant natural products.
Identification and Characterization of Biosynthetic Enzymes
The intricate biosynthetic pathways leading to 4-substituted tryptophan derivatives and their subsequent conversion into complex alkaloids are orchestrated by a suite of highly specific enzymes. Key among these are prenyltransferases that functionalize the indole ring and tryptophan synthase variants that can be engineered to produce non-canonical amino acids.
The β-subunit of tryptophan synthase (TrpB) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that naturally catalyzes the final step in L-tryptophan biosynthesis: the condensation of indole and L-serine. digitellinc.com This enzyme has become a versatile platform for the synthesis of non-canonical amino acids, including 4-substituted tryptophan analogs. acs.orgnih.gov
Through directed evolution, researchers have developed variants of TrpB that function as standalone enzymes, no longer requiring the allosteric activation by the α-subunit (TrpA). digitellinc.comacs.org These engineered TrpB variants exhibit enhanced stability and a broadened substrate scope, making them efficient biocatalysts for the synthesis of tryptophan derivatives from substituted indoles and serine. acs.org
For instance, engineered TrpB from the hyperthermophilic bacterium Thermotoga maritima has been shown to synthesize 4-cyanotryptophan (B8074655) from 4-cyanoindole (B94445) and serine. nih.gov Similarly, variants of TrpB from Pyrococcus furiosus have demonstrated activity towards 4-substituted indoles, such as 4-nitroindole. acs.org These studies highlight the potential of engineered tryptophan synthases to produce this compound and its derivatives in a single, stereoselective step.
Table 1: Examples of Engineered Tryptophan Synthase (TrpB) Variants for the Synthesis of 4-Substituted Tryptophan Analogs
| Enzyme Variant | Parent Organism | Substrate (Indole Analog) | Product (Tryptophan Analog) | Key Engineering Strategy |
|---|---|---|---|---|
| Tm2F3 and its derivatives | Thermotoga maritima | 4-cyanoindole | 4-cyanotryptophan | Directed evolution for improved activity and stability. nih.gov |
The key enzyme initiating the clavine alkaloid biosynthetic pathway is 4-dimethylallyl tryptophan synthase (DMATS). nih.gov This enzyme catalyzes the electrophilic substitution of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) onto the C4 position of the indole ring of L-tryptophan. nih.govnih.gov DMATS belongs to a class of aromatic prenyltransferases and has been identified and characterized from various fungi, including Aspergillus fumigatus (where it is named FgaPT2) and Claviceps purpurea (DmaW). nih.govnih.gov The crystal structure of FgaPT2 has been elucidated, providing insights into its catalytic mechanism. nih.gov
Following the initial C4-prenylation, a series of other enzymes act on the 4-DMAT intermediate. In the biosynthesis of aurantioclavine, a C4-prenylated clavine alkaloid, two key enzymes are involved:
CnsA: A flavin adenine (B156593) dinucleotide (FAD)-binding oxidase that performs a regiospecific dehydrogenation. acs.org
CnsD: A catalase-like heme-containing protein that functions as a decarboxylase to form the azepinoindole ring system. acs.org
These enzymes are part of a larger enzymatic cascade that meticulously constructs the complex architecture of clavine alkaloids from the initial 4-substituted tryptophan scaffold.
Table 2: Key Enzymes in the Biosynthesis of C4-Functionalized Indole Alkaloids
| Enzyme | Abbreviation | Function | Cofactor/Prosthetic Group | Natural Product Pathway |
|---|---|---|---|---|
| 4-dimethylallyl tryptophan synthase | DMATS (DmaW, FgaPT2) | C4-prenylation of L-tryptophan | - | Clavine/Ergot Alkaloids nih.govnih.gov |
| FAD-binding oxidase | CnsA | Regiospecific dehydrogenation of 4-DMAT derivative | FAD | Aurantioclavine acs.org |
Engineered Biosynthesis and Chemoenzymatic Approaches for the Production of this compound and its Derivatives
The development of efficient and sustainable methods for the production of non-canonical amino acids like this compound is of significant interest for pharmaceutical and biotechnological applications. Engineered biosynthesis and chemoenzymatic strategies offer promising alternatives to traditional chemical synthesis.
The engineered tryptophan synthase (TrpB) platform is a prime example of a biocatalytic approach for producing 4-substituted tryptophan analogs. digitellinc.comacs.org By using a chemically synthesized 4-substituted indole as a starting material, engineered TrpB variants can catalyze a one-step synthesis of the corresponding L-tryptophan analog with high stereoselectivity. acs.orgnih.gov This chemoenzymatic approach combines the advantages of chemical synthesis for generating diverse starting materials with the efficiency and selectivity of enzymatic catalysis.
Metabolic engineering of microorganisms such as Escherichia coli provides a platform for the de novo biosynthesis of tryptophan and its derivatives from simple carbon sources like glucose. nih.govmdpi.com By overexpressing key enzymes in the tryptophan biosynthetic pathway and eliminating competing metabolic routes, the production of L-tryptophan can be significantly enhanced. mdpi.complos.org The integration of a C4-functionalizing enzyme, such as a promiscuous DMATS variant, into a tryptophan-overproducing E. coli strain could potentially enable the direct fermentative production of 4-substituted tryptophans.
Furthermore, biocatalytic C4-prenylation of unprotected tryptophan derivatives has been demonstrated on a preparative scale using DMATS enzymes. nih.gov This single-step enzymatic prenylation can replace multi-step chemical syntheses, offering a more efficient and environmentally friendly route to C4-prenylated tryptophans. chemistryviews.org The development of DMATS variants with improved activity and broader substrate scope will further expand the utility of this approach for generating a variety of 4-substituted tryptophan derivatives. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-cyanotryptophan |
| 4-dimethylallyl-L-tryptophan |
| 4-nitro-tryptophan |
| Agroclavine |
| Aurantioclavine |
| Chanoclavine-I |
| Elymoclavine |
| Ergotamine |
| L-tryptophan |
| Lysergic acid |
| Paspalic acid |
Molecular Interactions and Biological Mechanisms Pre Clinical and in Vitro Studies
Interactions with Biomolecules
The interaction of small molecules with biomolecules is the foundation of their biological effects. For an amino acid analogue like (2S)-2-amino-3-(1H-indol-4-yl)propanoic acid, key interactions would involve proteins, enzymes, and nucleic acids.
Specific protein binding and recognition studies for this compound have not been reported. However, based on studies of tryptophan and its derivatives, it is plausible that this compound could interact with tryptophan-binding proteins. The indole (B1671886) ring is a crucial feature for recognition by many proteins. For example, tryptophan derivatives are known to be valuable as building blocks in medicinal chemistry and as tools for chemical biology. acs.org The specific binding affinity and recognition would likely differ from L-tryptophan due to the altered geometry of the side chain at the 4-position of the indole ring.
There is no direct evidence of this compound interacting with enzyme active sites. However, the structural similarity to L-tryptophan suggests potential interactions with enzymes involved in tryptophan metabolism. Tryptophan synthase, for example, has been shown to have a broad substrate scope and can be used for the synthesis of various tryptophan analogues, including those with substitutions at the 4-position of the indole ring. acs.orgnih.gov This indicates that the active site of such enzymes can accommodate 4-substituted indoles.
Indole derivatives have also been explored as enzyme inhibitors. For example, indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase strand transfer. mdpi.com Furthermore, indole acetic acid sulfonate derivatives have shown inhibitory activity against ectonucleotidases. rsc.org Indole-propionic acid, a metabolite produced by gut microbiota, has been found to act as an antibiotic by mimicking tryptophan as an allosteric inhibitor of anthranilate synthase (TrpE) in mycobacteria. nih.govresearchgate.net This demonstrates the potential for indole-containing compounds to act as enzyme inhibitors through various mechanisms.
Cellular Uptake and Intracellular Transport Mechanisms
Specific studies on the cellular uptake and intracellular transport of this compound are not available. However, as an amino acid analogue, its entry into cells would likely be mediated by amino acid transporters. The L-tryptophan transport system is known to be highly selective, and its uptake is regulated by factors such as interferon-γ. nih.govmdpi.com The presence of tryptophan is known to be important for the cellular uptake of certain cell-penetrating peptides. nih.govresearchgate.net
Studies on other tryptophan analogues suggest that they can be recognized by cellular transport mechanisms. The cellular uptake of mRNA-loaded lipid nanoparticles in dendritic cells has been shown to be modulated by tryptophan levels and interferon-γ. researchgate.net Given that this compound possesses the core structure of an amino acid, it is reasonable to hypothesize that it would be a substrate for one or more of the numerous amino acid transport systems, although its affinity and specificity would need to be experimentally determined.
Modulation of Cellular Signaling Pathways in Model Systems (e.g., cell cultures)
There is no research specifically detailing the modulation of cellular signaling pathways by this compound. However, the metabolism of L-tryptophan is known to produce a variety of bioactive metabolites that can influence cellular signaling. nih.gov These pathways include the kynurenine (B1673888) and serotonin (B10506) pathways. nih.gov Metabolites of tryptophan can modulate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. researchgate.net
Furthermore, gut microbiota-derived tryptophan metabolites can act as signaling molecules that interact with the aryl hydrocarbon receptor (AHR), which is crucial for maintaining intestinal barrier integrity and modulating immune responses. nih.govmdpi.com Given that this compound is a tryptophan analogue, it is conceivable that it or its metabolites could interact with these or other signaling pathways. The specific effects would depend on its metabolic fate and its ability to act as an agonist or antagonist at relevant receptors.
Elucidation of Mechanisms of Action in Defined Biological Assays
Due to the lack of published research, the mechanism of action of this compound in any defined biological assay remains unelucidated. Based on the activities of related compounds, a variety of potential biological effects could be investigated. For instance, various indole derivatives have been evaluated for their anti-inflammatory and antimicrobial activities. nih.govnih.govespublisher.com Indole-3-propionic acid derivatives have shown antioxidant properties. nih.govresearchgate.net
The table below summarizes the potential, but unconfirmed, biological activities based on studies of structurally related compounds.
| Potential Biological Activity | Basis from Related Compounds | Reference |
| Receptor Agonism/Antagonism | Indole-propionic acid derivatives act as S1P1 receptor agonists. | nih.gov |
| Enzyme Inhibition | Indole-propionic acid acts as an allosteric inhibitor of TrpE. | nih.govresearchgate.net |
| Anti-inflammatory Activity | Indole derivatives have shown anti-inflammatory properties. | nih.gov |
| Antimicrobial Activity | Indole-propionic acid has been identified as an antibiotic. | nih.govresearchgate.net |
Structure-Activity Relationships (SAR) of this compound Analogs in Biological Contexts
Systematic modifications of the this compound core have revealed critical insights into the structural requirements for biological activity. These studies often involve the synthesis of a series of analogs where specific substituents are introduced onto the indole nucleus, followed by evaluation in various biological assays.
Impact of Indole Ring Substitution
The substitution pattern on the indole ring of tryptophan analogs has been shown to be a key determinant of their biological activity. While extensive research has been conducted on substitutions at various positions of the indole ring, the 4-position presents a unique vector for modifying molecular properties and subsequent biological interactions.
One area where the influence of 4-position substitution has been explored is in the context of serotonin receptor modulation. Although not identical to the target compound, studies on 4-substituted tryptamines, which lack the carboxylic acid moiety, provide valuable insights. Research on a series of 4-substituted N,N-dialkyltryptamines has demonstrated that the nature of the substituent at the 4-position significantly affects their potency and efficacy as agonists at 5-HT2A and 5-HT2B serotonin receptors. For instance, the presence of a hydroxyl or acetoxy group at this position is a common feature of psychoactive tryptamines, highlighting the importance of this substitution for receptor interaction.
In a different biological context, the significance of a 4-position substituent has been underscored in the antibacterial activity of the cyclic peptide argyrin A. A key component of this natural product is a (S)-4-methoxy-tryptophan residue. Studies have indicated that this specific substitution is crucial for its potent activity. Exploration of other analogs, including those with substitutions at the 5-position, has shown that while a 5-methoxy-tryptophan analog retained some activity, it was less potent than the natural 4-methoxy counterpart. This suggests a stringent structural requirement at the 4-position for optimal interaction with its bacterial target.
The following table summarizes the observed structure-activity relationships for 4-substituted tryptophan analogs in different biological contexts, based on available research findings.
| Analog/Modification | Biological Context | Observed Activity |
|---|---|---|
| 4-Hydroxy-N,N-dialkyltryptamines | Serotonin Receptor (5-HT2A/2B) Agonism | Potent agonistic activity. |
| 4-Acetoxy-N,N-dialkyltryptamines | Serotonin Receptor (5-HT2A/2B) Agonism | Agonistic activity, often acting as prodrugs to the 4-hydroxy analogs. |
| (S)-4-Methoxy-tryptophan (in Argyrin A) | Antibacterial Activity | Crucial for potent activity. |
| (S)-5-Methoxy-tryptophan (in Argyrin A analog) | Antibacterial Activity | Reduced activity compared to the 4-methoxy analog. |
These findings, while not exclusively focused on this compound itself, provide a foundational understanding of how modifications at the 4-position of the indole ring can dramatically influence biological outcomes. The electronic and steric properties of the substituent at this position appear to play a critical role in molecular recognition and binding to target proteins. Further dedicated SAR studies on this compound and its close analogs are warranted to fully delineate the structural requirements for its specific biological activities and to guide the rational design of new therapeutic agents.
Structural Biology and Computational Studies of 2s 2 Amino 3 1h Indol 4 Yl Propanoic Acid and Its Complexes
Conformational Analysis of the Free Compound and its Derivatized Forms
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For 4-indolylalanine and its derivatives, understanding the accessible conformations is crucial for designing compounds with improved affinity and selectivity for their biological targets. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular mechanics (MM2) are employed for this purpose. researchgate.net
Conformational analysis of related indole (B1671886) derivatives, such as indol-3-yl-N-alkyl-glyoxalylamides, has revealed that steric effects play a significant role in determining the rotational isomers (rotamers) present. researchgate.net For instance, in asymmetrically disubstituted glyoxalylamides, both syn and anti rotamers are observed, with the anti rotamer being predominant to minimize steric hindrance. In monoalkylated versions, only a single rotamer is typically observed. researchgate.net These studies highlight the importance of substituent size and orientation on the conformational landscape of indole-containing molecules.
X-ray Crystallography and NMR Spectroscopy for Determining Ligand-Target Complexes
To understand how 4-indolylalanine and its analogs interact with their biological targets, high-resolution structural information is essential. X-ray crystallography and NMR spectroscopy are the primary experimental techniques used to elucidate the three-dimensional structures of ligand-protein complexes.
X-ray crystallography provides a static, high-resolution picture of a molecule's electron density, allowing for the precise determination of atomic coordinates. This technique has been instrumental in revealing the binding modes of various indole derivatives to their target proteins. nih.govnih.govmdpi.com For instance, X-ray structures of inhibitors bound to enzymes like factor Xa have validated docking studies and provided detailed insights into protein-ligand interactions. nih.gov Recent advancements, including room temperature crystallography, offer the potential to study these interactions under more physiologically relevant conditions and even capture transient binding events. frontiersin.org
NMR spectroscopy , on the other hand, provides information about the structure and dynamics of molecules in solution. nih.govspringernature.com It is a powerful tool for studying ligand binding, especially for weaker interactions that are in rapid exchange between the bound and free states. nih.gov NMR titration experiments can be used to determine binding constants and map the binding interface between a ligand and its target. nih.gov For example, saturation transfer difference (STD) NMR has been used to demonstrate the binding of indole metabolites to myeloperoxidase. researchgate.net
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | High-resolution 3D structure of ligand-target complexes. nih.gov | Provides precise atomic coordinates. | Requires crystallizable protein-ligand complexes; can be a static view. frontiersin.org |
| NMR Spectroscopy | Information on ligand binding, dynamics, and conformational changes in solution. nih.gov | Can study weak and transient interactions; provides dynamic information. nih.gov | Generally limited to smaller proteins; can be complex to interpret. |
Molecular Docking and Dynamics Simulations for Predicting Binding Modes and Affinities
Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and understanding how ligands like 4-indolylalanine interact with their protein targets. jocpr.comfrontiersin.org
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. jocpr.comresearchgate.net It is widely used in drug discovery to screen virtual libraries of compounds and to propose binding hypotheses. ajchem-a.comfrontiersin.orgnih.gov For example, docking studies of indole derivatives with cyclooxygenase (COX) enzymes have helped to rationalize their inhibitory activity. nih.gov The accuracy of docking is often validated by comparing the predicted binding mode with experimental data from X-ray crystallography. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and energetics of ligand-protein binding over time. frontiersin.orgnih.gov MD simulations can be used to assess the stability of docked poses, refine binding modes, and calculate binding free energies. researchgate.netmdpi.comnih.gov These simulations have been applied to various systems, including indole derivatives, to understand their binding mechanisms in detail. frontiersin.orgnih.gov The results from MD simulations can offer insights into the key interactions that stabilize the ligand-receptor complex. frontiersin.org
| Computational Method | Purpose | Key Outputs |
| Molecular Docking | Predicts the binding orientation of a ligand to a protein. jocpr.com | Binding pose, docking score (an estimate of binding affinity). ajchem-a.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a ligand-protein complex over time. frontiersin.org | Trajectory of atomic motion, binding free energy calculations, conformational stability. researchgate.netmdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsi.orgneliti.comnih.gov This approach is crucial for optimizing lead compounds and designing new analogs with improved potency.
QSAR studies on indole derivatives have utilized various statistical methods, including multiple linear regression (MLR), principal components analysis (PCA), and artificial neural networks (ANN), to develop predictive models. ijpsi.orgneliti.com These models are built using a set of molecular descriptors that quantify different physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. nih.gov
For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of indole-based inhibitors. nih.govnih.gov These studies generate 3D contour maps that visualize the regions around the aligned molecules where modifications are likely to enhance or diminish biological activity. nih.gov Such models have proven to be highly predictive and provide valuable guidance for the rational design of new, more potent analogs. nih.govmdpi.com A study on pyrido[b]indole derivatives identified a four-point pharmacophore model that was crucial for their anticancer activity. nih.gov Similarly, a QSAR analysis of indole analogues as monoamine oxidase inhibitors revealed the importance of steric and electrostatic fields in their interaction with the enzyme. nih.gov
| QSAR Modeling Technique | Description | Application Example |
| 2D-QSAR | Relates 2D structural features and physicochemical properties to biological activity. mdpi.com | Modeling the antioxidant activity of 1H-3-indolyl derivatives. mdpi.com |
| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields (steric, electrostatic, hydrophobic) to correlate with activity. nih.gov | Guiding the design of factor Xa inhibitors based on 3-amidinobenzyl-1H-indole-2-carboxamides. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. nih.gov | Developing a pharmacophore model for anticancer pyrido[3,4-b]indole compounds. nih.gov |
De Novo Design Approaches Based on the 4-Indolylalanine Scaffold
De novo design is a computational strategy for creating novel molecules with desired properties from scratch or by elaborating on a core scaffold. The indole ring system, including the 4-indolylalanine scaffold, is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. mdpi.comnih.govnih.gov
De novo design approaches can be broadly categorized into two types: those that build molecules atom-by-atom within a target's active site and those that utilize a starting scaffold and decorate it with various functional groups. The 4-indolylalanine scaffold provides a versatile starting point for the latter approach. Its structure can be readily modified at various positions to explore chemical space and optimize interactions with a target protein. mdpi.com
Recent advancements in computational methods, including artificial intelligence and machine learning, are enhancing the capabilities of de novo design. arxiv.orgresearchgate.net These methods can learn from existing chemical and biological data to generate novel molecular structures with a high probability of being active and synthetically accessible. elsevierpure.com By combining the structural insights gained from crystallography, NMR, and computational modeling with the creative potential of de novo design, researchers can efficiently explore new chemical entities based on the 4-indolylalanine framework for various therapeutic applications. arxiv.orgmdpi.com
Applications of 2s 2 Amino 3 1h Indol 4 Yl Propanoic Acid As a Research Tool and Chemical Probe
Site-Specific Incorporation into Peptides and Proteins as an Unnatural Amino Acid
The cornerstone of utilizing (2S)-2-amino-3-(1H-indol-4-yl)propanoic acid in protein research is its site-specific incorporation into a polypeptide chain. This is achieved through the expansion of the genetic code, a powerful technique that allows for the introduction of UAAs with novel functionalities at predetermined positions within a protein. This process typically involves an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery, ensuring that the UAA is uniquely charged onto the engineered tRNA and incorporated in response to a specific codon, often a nonsense codon like the amber stop codon (UAG).
The ability to introduce a tryptophan isomer with altered electronic and steric properties provides a subtle yet powerful perturbation to study protein science. The efficiency of incorporation of tryptophan analogs into proteins can be quantified using several methods, including spectroscopic analysis, HPLC, and mass spectrometry. nih.gov For membrane proteins, which are often challenging to study, high-efficiency incorporation of tryptophan analogs has been demonstrated, opening avenues for detailed structural analysis of this important class of proteins. nih.gov
Probing Protein Structure and Dynamics via Spectroscopic Methods
Once incorporated, this compound and its derivatives can serve as powerful spectroscopic probes. The intrinsic fluorescence of the indole (B1671886) side chain is highly sensitive to its local microenvironment, making it a valuable tool for monitoring protein conformational changes, folding, and binding events. biosynth.combmglabtech.com By strategically placing this UAA at a specific site, researchers can obtain localized information that is not obscured by the signals from multiple native tryptophan residues.
The utility of 4-substituted tryptophan analogs as spectroscopic probes is well-documented. For instance, 4-cyanotryptophan (B8074655), a derivative of the subject compound, exhibits a significant red-shift in its absorption and emission spectra compared to native tryptophan, allowing for its selective excitation. pnas.orgnih.gov Its fluorescence is highly sensitive to the local electric field, providing a quantitative measure of the electrostatic environment within a protein. nih.gov This makes it an exceptional tool for probing the subtle changes in protein structure and dynamics that are crucial for function. researchgate.net
In contrast, other derivatives like 4-fluorotryptophan are essentially non-fluorescent. basicmedicalkey.com The incorporation of this analog can be used to create "fluorescently silent" proteins, which is advantageous when studying the fluorescence of a binding partner without interference from the protein itself. basicmedicalkey.com The diverse spectroscopic properties of 4-substituted tryptophans underscore the potential of this compound as a scaffold for developing a range of spectroscopic probes.
Spectroscopic Properties of Tryptophan and its 4-Substituted Analogs
| Compound | Key Spectroscopic Feature | Application in Protein Studies | Reference |
|---|---|---|---|
| Tryptophan | Intrinsic fluorescence sensitive to environment | General probe of protein conformation and folding | biosynth.com |
| 4-Cyanotryptophan | Red-shifted absorption/emission, high quantum yield, sensitive to electric fields | Site-specific probe of local environment and dynamics | pnas.orgnih.gov |
| 4-Fluorotryptophan | Non-fluorescent | Creation of "fluorescence-free" proteins for interaction studies | basicmedicalkey.com |
Modulating Protein Function through Targeted Chemical Modification
The introduction of this compound into a protein not only allows for passive observation but also for active manipulation of its function. By replacing a critical amino acid with this UAA, researchers can probe the role of that residue in catalysis, substrate binding, or protein-protein interactions. The altered size, shape, and electronic distribution of the 4-substituted indole ring can lead to changes in protein stability, folding kinetics, and enzymatic activity, providing valuable structure-function insights.
Furthermore, the indole ring of this compound can be a platform for further chemical modifications, a strategy known as late-stage functionalization. For example, methods have been developed for the catalyst-free C2-sulfenylation of tryptophan residues in peptides, allowing for the introduction of a wide range of functional groups. nih.gov Applying such chemistry to proteins containing this compound could enable the attachment of various payloads, such as drugs, imaging agents, or crosslinkers, to a specific site on the protein, thereby modulating its function in a controlled manner.
Development of Fluorescent and Photoactivatable Analogs for Imaging and Functional Studies
The scaffold of this compound is amenable to chemical synthesis, allowing for the creation of derivatives with tailored properties. nih.govbeilstein-journals.org This opens up the possibility of developing fluorescent analogs with optimized photophysical characteristics for cellular imaging or photoactivatable (caged) versions for the light-induced control of protein function.
Fluorescent analogs of tryptophan are highly sought after as they can be genetically encoded to serve as minimally perturbing probes for live-cell imaging and fluorescence resonance energy transfer (FRET) studies. nih.gov The development of 4-cyanotryptophan as a bright, blue-fluorescent amino acid that can be genetically incorporated into proteins is a prime example. nih.govrsc.org Its distinct spectral properties and high quantum yield make it an excellent candidate for visualizing protein localization and dynamics within the complex environment of a living cell.
Photoactivatable, or "caged," amino acids are UAAs that have a photolabile protecting group attached to their side chain. nih.gov Upon irradiation with light of a specific wavelength, this group is cleaved, restoring the native amino acid structure and, consequently, protein function. mdpi.com Synthesizing a photo-caged version of this compound would enable researchers to control protein activity with high spatiotemporal precision, allowing for the investigation of dynamic cellular processes. nih.govresearchgate.net
Functional Analogs of this compound
| Analog Type | Functionality | Potential Application | Reference |
|---|---|---|---|
| Fluorescent Analog (e.g., 4-Cyanotryptophan) | Bright, environmentally sensitive fluorescence | Live-cell imaging, FRET, biosensing | nih.govrsc.org |
| Photoactivatable (Caged) Analog | Light-removable protecting group on the side chain | Spatiotemporal control of protein function | nih.govmdpi.com |
Use in Affinity Labeling and Target Identification Experiments for Novel Biomolecular Interactions
Identifying the binding partners of proteins and small molecules is a fundamental challenge in chemical biology. This compound can be derivatized to create photo-crosslinking probes for use in affinity labeling and target identification experiments. By incorporating a photoactivatable group, such as an azide (B81097) or a diazirine, onto the indole ring, this UAA can be transformed into a tool for capturing interacting biomolecules.
When a protein containing such a photo-crosslinking UAA is irradiated with UV light, the photoactivatable group generates a highly reactive species that forms a covalent bond with nearby molecules, effectively "trapping" binding partners. nih.govnih.gov Subsequent purification and mass spectrometry analysis of the crosslinked complex can then identify the interacting proteins, providing a snapshot of the protein's interaction network within a cellular context. This approach has been successfully used to map the interfaces of protein complexes and to identify the cellular targets of drugs. nih.gov
Integration into Chemical Biology Methodologies for Understanding Cellular Processes
The ability to introduce this compound and its functionalized derivatives into proteins opens up a wide range of possibilities for studying cellular processes. For example, by incorporating an alkyne- or azide-bearing analog, researchers can utilize "click chemistry" to attach a variety of probes to the target protein in a highly specific and efficient manner, even in complex biological environments. nih.govbachem.com This allows for the labeling of proteins with fluorophores for imaging, biotin (B1667282) for purification, or other moieties for functional studies.
The integration of this UAA into chemical biology workflows provides a powerful platform for dissecting complex cellular pathways. For instance, by replacing a key tryptophan residue in a signaling protein with a non-functional analog, one could investigate the role of that residue in signal transduction. Alternatively, by equipping a protein with a fluorescent derivative of this compound, its movement and interactions within the cell could be tracked in real-time. These examples highlight the immense potential of this UAA to serve as a versatile chemical tool for unraveling the intricacies of cellular function.
Medicinal Chemistry and Pre Clinical Drug Discovery Applications of 2s 2 Amino 3 1h Indol 4 Yl Propanoic Acid
Design and Synthesis of Novel Pharmacological Agents based on the (2S)-2-amino-3-(1H-indol-4-yl)propanoic Acid Scaffold
The design of novel pharmacological agents based on the this compound scaffold is an area of growing interest due to the diverse biological activities of tryptophan derivatives, which include potential anticancer, antibiotic, and immunosuppressant properties. acs.org The synthesis of such analogs, however, can be challenging.
Historically, the enzymatic synthesis of 4-substituted tryptophan analogs using tryptophan synthase (TrpB) has been met with poor reactivity. acs.org This is attributed to both steric hindrance from the substituent at the 4-position of the indole (B1671886) ring and the electron-withdrawing effects of certain substituents that deactivate the indole nucleophile. acs.org However, recent advancements in enzyme engineering have led to the development of TrpB variants from organisms like Pyrococcus furiosus and Thermotoga maritima. acs.org These engineered enzymes have shown improved catalytic activity for the synthesis of previously difficult-to-synthesize tryptophan analogs, including those with substitutions at the 4-position. acs.org
A chemical synthesis approach has also been established for creating indole-substituted (S)-tryptophans. One such method utilizes a chiral auxiliary-facilitated Strecker amino acid synthesis. rsc.org This strategy has been successfully employed to produce a variety of optically pure (S)-tryptophan analogs. rsc.org
A notable example of a complex natural product built upon a derivative of this scaffold is argyrin A. This potent antibacterial agent contains a (S)-4-methoxy-tryptophan residue. rsc.org The synthesis of argyrin A and its analogs has necessitated the development of facile routes to produce the required substituted (S)-tryptophan building blocks. rsc.org
Table 1: Synthesis Approaches for this compound and its Analogs
| Synthesis Method | Key Features | Reference |
|---|---|---|
| Enzymatic Synthesis | Utilizes engineered tryptophan synthase (TrpB) variants to overcome poor reactivity of 4-substituted indoles. Allows for enantioselective synthesis from serine and the corresponding indole analog. | acs.org |
| Chemical Synthesis | Employs a chiral auxiliary-facilitated Strecker amino acid synthesis to produce optically pure (S)-tryptophan analogs. | rsc.org |
Lead Identification and Optimization Strategies for Potential Therapeutic Targets
Specific lead identification and optimization studies focusing directly on this compound are not extensively detailed in publicly available research. However, studies on derivatives of this scaffold provide insights into potential therapeutic applications.
For instance, the argyrin family of cyclic peptides, which includes members with a 4-methoxy-tryptophan residue, has been investigated for its antibacterial activity. rsc.org Research into argyrin B has revealed that the 4-methoxy-tryptophan side-chain engages in significant polar and nonpolar interactions with its target, the bacterial elongation factor G (EF-G). rsc.org To explore the structure-activity relationship of this interaction, various (S)-tryptophan analogs have been synthesized and incorporated into the argyrin scaffold. rsc.org This work has shown that while the (S)-4-methoxy-tryptophan residue is important for the antimicrobial activity of argyrin A, some modifications, such as substitution with a (S)-5-methoxy-tryptophan residue, are tolerated. rsc.org
These findings suggest that the this compound scaffold can be a valuable platform for designing and optimizing compounds that target specific biological macromolecules. Further research is needed to identify and optimize lead compounds based on the core structure for various therapeutic targets.
Pharmacological Profiling in In Vitro and Ex Vivo Models to Assess Efficacy and Selectivity
Detailed in vitro and ex vivo pharmacological profiling data specifically for this compound is limited in the available scientific literature. The focus of published research has been more on the synthesis of this and related compounds, or on the biological activity of more complex molecules that contain a derivative of this scaffold.
The antibacterial activity of argyrin A and B, which contain the 4-methoxy derivative, has been demonstrated against the opportunistic pathogen Pseudomonas aeruginosa. rsc.org This indicates that compounds derived from the this compound scaffold can possess potent and specific biological activity. The evaluation of argyrin analogs with different substitutions on the tryptophan component provides a preliminary understanding of the selectivity of these compounds. rsc.org
Further studies are required to systematically evaluate the efficacy and selectivity of this compound and its simpler derivatives in a range of in vitro and ex vivo models to fully understand their pharmacological potential.
Exploration of Mechanism-Based Therapeutic Modalities and Target Validation (excluding clinical data)
The exploration of the mechanism of action and validation of therapeutic targets for compounds directly based on the this compound scaffold is still in its early stages.
The most detailed mechanistic insights come from studies of its derivatives. As mentioned, the antibacterial action of argyrin B is due to the functional inhibition of elongation factor G (EF-G). rsc.org The binding mode of argyrin B with EF-G has been studied, highlighting the crucial interactions of the 4-methoxy-tryptophan side-chain with the target protein. rsc.org This provides a validated target for antibacterial drug design and a mechanistic basis for the activity of this class of compounds.
While tryptophan itself is a precursor for the synthesis of serotonin (B10506) and melatonin, and its metabolism is a pharmacological target, specific mechanistic studies on how the 4-indolyl isomer participates in or modulates these pathways are not yet available. drugbank.com The unique structure of this compound suggests it may have distinct biological activities and mechanisms of action compared to the naturally occurring L-tryptophan. Future research in this area is warranted to uncover its potential as a modulator of biological pathways and to validate new therapeutic targets.
Advanced Analytical Methodologies for Research of 2s 2 Amino 3 1h Indol 4 Yl Propanoic Acid
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Analogs
The unambiguous determination of the chemical structure of novel analogs of (2S)-2-amino-3-(1H-indol-4-yl)propanoic acid is foundational to understanding their chemical and biological properties. A combination of advanced spectroscopic techniques, often coupled with theoretical calculations, provides a comprehensive approach to structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique, with one-dimensional (¹H and ¹³C) and two-dimensional experiments (such as COSY, HSQC, and HMBC) being instrumental in mapping the connectivity of atoms within a molecule. For instance, in the characterization of fluorinated tryptophan analogs, ¹⁹F NMR offers a sensitive probe to monitor the local chemical environment. researchgate.net
Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of a molecule, which are characteristic of specific functional groups. When combined with theoretical methods like Density Functional Theory (DFT), experimental spectra can be accurately assigned to specific molecular vibrations, aiding in the confirmation of the proposed structure. nih.govresearchgate.net This combined experimental and theoretical approach has proven successful in the structural analysis of various amino acid derivatives and small peptides. nih.govresearchgate.net
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a compound by providing a highly accurate mass measurement. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights by revealing the connectivity of different molecular subunits. researchgate.net A comprehensive workflow for structure elucidation often integrates both NMR and MS/MS data to build a complete and unambiguous picture of the molecule's constitution. researchgate.net
Table 1: Spectroscopic Techniques for Structural Elucidation
| Technique | Information Provided | Application Example |
|---|---|---|
| 1D & 2D NMR | Atomic connectivity, chemical environment of nuclei | Mapping the structure of newly synthesized tryptophan analogs |
| ¹⁹F NMR | Sensitive probe for fluorinated compounds | Characterizing 4,6-difluorotryptophan |
| IR & Raman Spectroscopy | Vibrational modes of functional groups | Confirming the presence of specific chemical bonds |
| HRMS | Elemental composition | Determining the precise molecular formula |
Chromatographic Techniques (e.g., HPLC, GC) for Separation and Purification in Research Studies
Chromatographic methods are essential for the separation and purification of this compound and its analogs from reaction mixtures or biological samples. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique in this context.
The separation of enantiomers of tryptophan derivatives, which often exhibit different biological activities, is a significant challenge. Chiral HPLC, utilizing a chiral stationary phase (CSP), is an effective method for this purpose. For example, a Cinchona alkaloid-based zwitterionic CSP has been successfully used for the enantiomeric separation of monosubstituted tryptophan derivatives. nih.gov This method avoids the need for derivatization and uses a mobile phase compatible with mass spectrometry. nih.gov
Reversed-phase HPLC is another common technique for the separation of tryptophan and its metabolites. A C18 column is often employed with a gradient elution of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid. nih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers unique selectivity for separating mixtures of amino acids and their catabolites. sielc.comsielc.com
Table 2: Exemplary HPLC Methods for Tryptophan and Analogs
| Method | Stationary Phase | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| Chiral HPLC nih.gov | Cinchona alkaloid-based zwitterionic CSP | Methanol/H₂O with formic acid and diethylamine | UV/MS | Enantiomeric separation of monosubstituted tryptophan derivatives |
| Reversed-Phase HPLC nih.gov | Silica-based C18 | Water/Acetonitrile with 0.1% trifluoroacetic acid | UV | Separation of impurities in L-tryptophan |
Mass Spectrometry-Based Methods for Quantitative Analysis in Complex Biological Systems (e.g., cell lysates, tissue homogenates)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecules like this compound in complex biological matrices. This is due to its high sensitivity, selectivity, and specificity. The technique allows for the accurate measurement of analyte concentrations even in the presence of numerous interfering substances.
The development of a robust LC-MS/MS method involves optimizing several parameters, including sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is a critical step to remove matrix components that can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
For quantitative analysis, a stable isotope-labeled internal standard is often used to compensate for variations in sample processing and instrument response. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interference from other compounds in the matrix.
LC-MS/MS methods have been extensively developed for the quantification of tryptophan and its metabolites, such as indoxyl sulfate (B86663) and p-cresyl sulfate, in human biological fluids like serum and urine. nih.gov These methods are crucial for studying the metabolic pathways and biological roles of these compounds.
Table 3: Key Considerations for Quantitative LC-MS/MS Analysis
| Parameter | Importance | Common Approaches |
|---|---|---|
| Sample Preparation | Removal of interfering matrix components | Protein precipitation, liquid-liquid extraction, solid-phase extraction |
| Internal Standard | Correction for analytical variability | Stable isotope-labeled analog of the analyte |
| Mass Spectrometric Detection | High selectivity and sensitivity | Multiple Reaction Monitoring (MRM) |
Advanced NMR Techniques for Investigating Conformational Changes and Intermolecular Interactions
Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for comprehending its interactions with biological targets. Advanced NMR techniques are powerful tools for investigating conformational changes and intermolecular interactions in solution.
The conformation of the side chain of tryptophan, a close analog, has been studied in detail using NMR. rsc.orgcolab.ws By analyzing coupling constants, nuclear Overhauser effects (NOEs), and lanthanide-induced shifts, the populations of different conformers in solution can be determined. rsc.orgcolab.ws NOE experiments, such as NOESY and ROESY, provide information about the spatial proximity of protons, which is essential for defining the molecule's three-dimensional structure and its orientation when bound to a larger molecule.
Selective deuteration of amino acids can be a valuable strategy to simplify complex proton NMR spectra and to probe specific sites within a molecule. mdpi.com This approach is particularly useful for studying the structure and dynamics of proteins and peptides incorporating these labeled amino acids. mdpi.com
Furthermore, NMR techniques such as saturation transfer difference (STD) NMR and transferred NOE (trNOE) are employed to study the binding of small molecules to macromolecules like proteins. These methods can identify the binding epitope of the ligand and provide insights into the conformation it adopts in the bound state.
Table 4: Advanced NMR Techniques and Their Applications
| Technique | Principle | Information Gained |
|---|---|---|
| Nuclear Overhauser Effect (NOE) Spectroscopy | Measures the transfer of nuclear spin polarization between spatially close nuclei | Inter-proton distances, molecular conformation, intermolecular interactions |
| Coupling Constant Analysis | Relates the magnitude of J-coupling to dihedral angles | Torsional angles and side-chain conformation |
| Saturation Transfer Difference (STD) NMR | Detects the transfer of saturation from a macromolecule to a binding ligand | Identifies binding ligands and maps their binding epitopes |
Future Research Directions and Emerging Opportunities
Expanding Synthetic Diversity and Sustainable Production of 4-Indolylalanine Analogs
The generation of 4-indolylalanine analogs is a critical step toward exploring its full potential. Future research will likely focus on developing divergent synthetic strategies to create libraries of related compounds with diverse structural modifications. nih.gov These strategies may involve mimicking biosynthetic pathways to generate skeletally diverse scaffolds. nih.gov The goal is to produce a wide range of analogs that can be screened for various biological activities, from antimicrobial to anticancer properties, similar to the broad activities seen in other indole (B1671886) derivatives. nih.gov
A significant challenge lies in the sustainable production of these non-canonical amino acids. Future efforts will likely move towards biocatalytic and microbial fermentation processes. These methods offer a greener alternative to traditional chemical synthesis and can be optimized for large-scale production. The development of engineered microbial strains could provide a cost-effective and environmentally friendly supply of 4-indolylalanine and its derivatives, facilitating broader research and application. nih.gov
Table 1: Synthetic Strategies for Indole-Based Compound Libraries
| Strategy | Description | Potential Application for 4-Indolylalanine |
|---|---|---|
| Diversity-Oriented Synthesis (DOS) | A synthetic approach that aims to create a wide range of structurally diverse molecules from a common starting material or intermediate. | Generation of a large library of 4-indolylalanine analogs with modifications on the indole ring and the amino acid backbone for screening. nih.gov |
| Biomimetic Synthesis | The synthesis of molecules inspired by natural biosynthetic pathways. | Mimicking the biosynthesis of tryptophan could lead to novel and efficient routes to 4-indolylalanine and its derivatives. nih.gov |
| Combinatorial Chemistry | A technique used to synthesize a large number of different but structurally related molecules. | Rapid generation of analogs by adding various building blocks to the 4-indolylalanine scaffold to explore structure-activity relationships. nih.gov |
| Enzymatic Synthesis | The use of enzymes as catalysts to perform specific chemical transformations. | Development of sustainable and highly selective methods for producing enantiomerically pure 4-indolylalanine and its analogs. |
Elucidating Novel Biological Roles and Undiscovered Molecular Targets
While tryptophan's biological roles are well-established, the functions of its isomer, 4-indolylalanine, are less understood. A primary area of future research will be to identify and characterize its biological activities and molecular targets. Given the wide range of bioactivities exhibited by indole alkaloids, including cytotoxicity and antimicrobial effects, 4-indolylalanine and its analogs are promising candidates for drug discovery. mdpi.com
Researchers will likely employ a variety of techniques to uncover these roles. These may include screening 4-indolylalanine derivatives against panels of cancer cell lines, pathogenic microbes, and specific enzymes known to be modulated by indole compounds, such as monoamine oxidase (MAO) or cyclin-dependent kinases. nih.gov The indole nucleus is a key component in many natural and synthetic molecules with significant biological activity, suggesting that 4-indolylalanine could interact with a variety of protein targets. nih.gov
Advancements in Chemical Biology Applications and Probe Development
Non-canonical amino acids like 4-indolylalanine are valuable tools in chemical biology for probing protein structure and function. Future research will focus on developing 4-indolylalanine-based chemical probes. For instance, incorporating fluorescent moieties onto the indole ring could create probes for bioimaging and sensing applications. nih.gov The intrinsic fluorescence of the indole group itself can be exploited to study protein interactions and dynamics.
Another promising direction is the development of bifunctional probes. By attaching a reactive group or a tag like biotin (B1667282) to 4-indolylalanine, researchers can create tools for identifying and isolating its binding partners within a cell. nih.gov These probes could be used to "fish" for unknown cellular targets, providing direct insight into the compound's mechanism of action. nih.gov Such advancements will be crucial for validating targets and understanding the biological pathways modulated by 4-indolylalanine.
Table 2: Potential Chemical Biology Probes Based on 4-Indolylalanine
| Probe Type | Description | Potential Application |
|---|---|---|
| Fluorescent Probes | 4-Indolylalanine modified with a fluorophore. | Used for fluorescence microscopy to visualize the localization of the amino acid in cells and tissues. nih.gov |
| Biotinylated Probes | 4-Indolylalanine conjugated to biotin. | Used in affinity purification experiments to identify and isolate proteins that bind to 4-indolylalanine. nih.gov |
| Photo-crosslinking Probes | 4-Indolylalanine equipped with a photo-activatable crosslinking group. | Used to covalently link the amino acid to its target proteins upon UV irradiation, enabling target identification. |
| Click Chemistry Handles | 4-Indolylalanine containing an azide (B81097) or alkyne group. | Allows for the specific and efficient labeling of the amino acid with various reporter tags in vitro and in vivo. |
Integration with High-Throughput Screening and Omics Technologies for Systems-Level Understanding
To fully explore the therapeutic potential of 4-indolylalanine and its analogs, integration with modern drug discovery platforms is essential. High-throughput screening (HTS) of 4-indolylalanine-based libraries against a multitude of biological targets will accelerate the identification of lead compounds. enamine.net Assays can be designed to measure various activities, such as enzyme inhibition, receptor binding, or effects on cell viability. enamine.netnih.gov
Furthermore, "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will provide a systems-level understanding of the cellular responses to 4-indolylalanine. nih.govmdpi.com For example, treating cells with this compound and analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can reveal the pathways and networks it affects. researchgate.netnih.gov This holistic approach can help to elucidate its mechanism of action, identify potential off-target effects, and discover novel biomarkers for its activity. nih.govmdpi.com The combination of HTS and omics will be a powerful engine for advancing our knowledge of 4-indolylalanine and translating that knowledge into practical applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2S)-2-amino-3-(1H-indol-4-yl)propanoic Acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling protected amino acid derivatives with indole-containing intermediates. For example, tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups protect the amine during peptide bond formation. Reaction conditions (e.g., pH, temperature, and catalysts like HATU or DCC) critically affect stereochemical integrity. Post-synthesis, deprotection under acidic conditions (e.g., TFA) yields the final product. Purification via reverse-phase HPLC or ion-exchange chromatography ensures high purity (>95%) .
Q. How can researchers confirm the stereochemical configuration and structural identity of this compound?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to verify enantiomeric purity. Structural confirmation requires tandem techniques:
- NMR : - and -NMR to identify indole proton environments (δ 7.0–7.5 ppm) and α-carbon chiral centers.
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination (e.g., [M+H]+ = 235.0982).
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
Q. What biological systems or pathways is this compound associated with?
- Methodological Answer : As an indole derivative, it may interact with tryptophan metabolic pathways, such as the kynurenine or serotonin synthesis routes. In microbial studies, indole derivatives serve as signaling molecules or enzyme substrates. For in vitro assays, test its effects on tryptophan hydroxylase activity or microbial growth under controlled media conditions .
Advanced Research Questions
Q. How does the stereochemistry of the α-carbon influence receptor binding or enzymatic interactions?
- Methodological Answer : The (2S) configuration is critical for compatibility with L-amino acid transporters and enzyme active sites. Compare enantiomers using:
- Surface Plasmon Resonance (SPR) : Measure binding affinity to receptors like neurotensin (NT) receptors, where stereochemistry affects ligand-receptor docking (K differences >10-fold reported in analogs) .
- Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., NT receptor) to identify steric clashes or hydrogen-bonding disparities .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC values)?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Implement:
- Impurity Profiling : LC-MS/MS to detect by-products like diastereomers or oxidized indole moieties.
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems (pH 7.4, 37°C) across experiments.
- Meta-Analysis : Cross-reference data with PubChem BioAssay entries to identify outliers .
Q. What advanced analytical methods are recommended for detecting trace impurities in synthesized batches?
- Methodological Answer : Employ orthogonal techniques:
- 2D-LC-MS/MS : Combines hydrophilic interaction liquid chromatography (HILIC) with reverse-phase columns to separate polar and non-polar impurities.
- Quantitative -NMR : Uses ERETIC2 calibration for impurity quantification without reference standards.
- ICP-MS : Detects heavy metal catalysts (e.g., Pd from coupling reactions) at ppb levels .
Q. How can researchers investigate the compound’s role in modulating enzymatic activity or protein folding?
- Methodological Answer :
- Stopped-Flow Kinetics : Monitor real-time enzyme inhibition (e.g., tryptophanase) using UV-Vis spectroscopy at 280 nm.
- Circular Dichroism (CD) : Assess structural changes in proteins (e.g., serum albumin) upon binding.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify entropy-driven interactions .
Q. What pharmacological models are suitable for evaluating its therapeutic potential?
- Methodological Answer : Prioritize models based on structural analogs:
- Neurotensin Receptor Ligands : Test in rodent models of pain or schizophrenia using intracerebroventricular administration.
- Microbiome Studies : Use gnotobiotic mice to assess gut microbiota modulation via LC-MS metabolomics of fecal samples.
- Toxicity Screening : Zebrafish embryos (FET assay) for rapid developmental toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
